Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate
Description
Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate (C₁₂H₁₁NO₂, MW: 217.22 g/mol) is a cyclopropane-based ester featuring a 4-cyanophenyl substituent. This compound is synthesized via catalytic methods such as dirhodium-catalyzed cyclopropanation, yielding a scalemic mixture (non-racemic) that is purified via flash chromatography on silica gel, typically using ethyl acetate/heptane gradients . Its physical form is reported as a colorless oil, consistent with related cyclopropane carboxylates .
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCIETZJHLAWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Methods
Rhodium catalysts have proven highly effective for the synthesis of this compound. The reaction typically involves the use of diazo compounds reacting with alkenes in the presence of rhodium catalysts.
Rh₂(R-DOSP)₄ has been identified as one of the most effective catalysts for asymmetric intermolecular cyclopropanation reactions with aryldiazoacetates and styrene derivatives. This approach offers control over stereoselectivity, which is crucial for applications requiring specific stereoisomers.
The general reaction scheme involves:
- A substituted styrene (such as 4-cyanostyrene)
- Ethyl diazoacetate
- Rhodium catalyst (typically 0.1-2 mol%)
- Solvent (dichloromethane or toluene)
- Temperature conditions ranging from room temperature to slightly elevated temperatures
Research has shown that Rh₂(R-BNP)₄-catalyzed cyclopropanation can achieve high levels of enantioselectivity (80-90% ee) when using appropriately substituted diazoacetates.
Copper-Catalyzed Methods
Copper catalysts offer an alternative approach for the preparation of this compound. These catalysts typically operate through similar mechanistic pathways as rhodium catalysts but may offer different selectivity profiles.
The general procedure involves:
- Preparation of a copper catalyst (often copper(I) salts with appropriate ligands)
- Addition of the alkene substrate (4-cyanostyrene)
- Slow addition of ethyl diazoacetate
- Reaction at controlled temperature (typically 0-25°C)
- Purification via column chromatography
Iron Porphyrin-Catalyzed Cyclopropanation
Iron porphyrin complexes have emerged as effective catalysts for cyclopropanation reactions. These complexes offer advantages in terms of cost and environmental considerations compared to precious metal catalysts.
A comprehensive study on iron porphyrin-catalyzed cyclopropanation with ethyl diazoacetate provides valuable insights into the potential of these catalysts for preparing compounds like this compound. The data below shows the effectiveness of various iron porphyrin catalysts for cyclopropanation reactions:
| Catalyst | Reaction Time (h) | Turnover Number | Trans/Cis Ratio | Cyclopropane/Diethyl Maleate Ratio |
|---|---|---|---|---|
| Fe(PFP)Cl | 6 | 4200 | 6.0 | 75:25 |
| Fe(TPP)Cl/40°C | 10 | 400 | 5.5 | 76:24 |
| Fe(TPP)Cl/CoCp₂ | 2 | 910 | 8.7 | 80:20 |
| Fe(TTP) | 1 | 1300 | 8.8 | - |
| Fe(TPP-p-OMe)Cl/CoCp₂ | 3 | 730 | 9.0 | - |
| Fe(TMP)Cl/CoCp₂ | 2 | 890 | 13 | - |
| Fe(OEP)Cl/CoCp₂ | 4 | 300 | 10 | - |
These catalysts demonstrate promising activity for cyclopropanation reactions, with Fe(PFP)Cl showing particularly high turnover numbers.
Enzyme-Catalyzed Cyclopropanation
Biocatalytic Approaches
Biocatalytic approaches to cyclopropanation offer advantages in terms of stereoselectivity and environmentally friendly reaction conditions. Enzymes such as Aeropyrum pernix protoglobin have been investigated for the cyclopropanation of various substituted styrenes.
The enzymatic synthesis typically requires ethyl diazoacetate as a co-substrate. However, due to the highly energetic nature of this molecule, alternatives such as n-hexyl diazoacetate have been successfully employed.
Optimized Enzymatic Procedures
An optimized procedure for enzyme-catalyzed cyclopropanation includes:
- Addition of enzyme (5.6 mg)
- M9-N buffer (pH 6.8, 4.3 mL)
- Sodium dithionite (0.2 equiv)
- n-hexyl diazoacetate (2 equiv)
- Styrene (0.1 mmol)
This approach has yielded high conversions (>99%) with varying diastereoselectivity depending on the substrate and enzyme used.
Sulfonium Ylide Methods
Tetrahydrothiophenium Salts and Ylides
An alternative approach to the preparation of cyclopropane carboxylic acid esters involves the use of tetrahydrothiophenium salts and ylides. This method, detailed in a patent, provides a novel route for synthesizing cyclopropane derivatives.
The process involves:
- Reaction of tetrahydrothiophene with an ester of a haloacetic acid in an inert solvent
- Formation of a tetrahydrothiophenium salt
- Reaction with a base to form the corresponding ylide
- Addition of an appropriate olefin (such as 4-cyanostyrene)
- Heating to obtain the desired cyclopropane carboxylic acid ester
The reaction conditions typically include:
Reaction Mechanism
The mechanism involves the nucleophilic addition of the ylide to the olefin, followed by ring closure to form the cyclopropane ring. This approach offers advantages in terms of stability and handling of the ylide intermediates compared to other methods.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of cyclopropanation reactions. Common solvents include:
- Dichloromethane (DCM): Often preferred due to its ability to dissolve both the catalyst and reactants
- Toluene: Used for reactions requiring higher temperatures
- Chloroform: Alternative for certain catalyst systems
- Dimethoxyethane: Reported to give good results at 60°C for 4 hours, affording high yields of desired cyclopropanes
Temperature Considerations
Temperature control is crucial for optimizing yields and selectivity:
- Room temperature (20-25°C): Common for rhodium-catalyzed reactions
- Elevated temperatures (40-60°C): May be required for certain catalysts or substrates
- Lower temperatures (0-15°C): Often used to enhance stereoselectivity
A study on the preparation of this compound reported that the reaction between tetrahydrothiophenium carboxymethylide ethyl ester and appropriate olefins performed optimally at temperatures between 25-50°C.
Catalyst Loading
Optimization of catalyst loading is essential for economic and efficient synthesis:
- Typical rhodium catalyst loadings range from 0.01-2 mol%
- Iron porphyrin catalysts have been used at 0.02-0.05% loadings
- Enzyme concentrations typically range from 2.8-5.6 mg/mL
Stereoselectivity Control
Diastereoselectivity
Controlling the diastereoselectivity (cis vs. trans ratio) of cyclopropanation reactions is crucial for many applications. Several factors influence diastereoselectivity:
Catalyst choice: Different catalysts exhibit varying preferences for cis or trans products
Substrate structure: The substitution pattern on the styrene can influence diastereoselectivity
Reaction conditions: Temperature, solvent, and reagent ratios affect diastereoselectivity
- Higher temperatures generally reduce diastereoselectivity
- Optimizing the ratio of diazo compound to alkene can influence selectivity
Enantioselectivity
For asymmetric synthesis of this compound, various approaches have been developed:
Chiral rhodium catalysts: Rh₂(R-DOSP)₄ and Rh₂(R-BNP)₄ have demonstrated high enantioselectivity (80-90% ee) for cyclopropanation reactions
Enzymatic approaches: Modified enzymes can achieve moderate to high enantioselectivity
Purification and Characterization
Purification Methods
After synthesis, purification of this compound typically involves:
- Column chromatography on silica gel using ethyl acetate/hexanes or ethyl acetate/heptane gradients
- Recrystallization for solid forms of the compound
One study reports obtaining this compound as a white solid with 75% yield after purification.
Characterization Techniques
Characterization of the synthesized compound typically includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Infrared (IR) spectroscopy
- High-Resolution Mass Spectrometry (HRMS)
- Chiral HPLC or Supercritical Fluid Chromatography (SFC) for determination of enantiomeric excess
Comparative Analysis of Preparation Methods
Yield and Efficiency
Different methods for preparing this compound show varying efficiencies:
| Method | Typical Yield | Advantages | Limitations |
|---|---|---|---|
| Rhodium-catalyzed | 70-90% | High yields, good stereoselectivity | Expensive catalyst, potential for dimerization byproducts |
| Copper-catalyzed | 60-80% | Lower cost than rhodium, good yields | Variable stereoselectivity |
| Iron porphyrin-catalyzed | 60-85% | High turnover numbers, environmentally friendly | Complex catalyst preparation |
| Enzyme-catalyzed | 60-99% | Excellent stereoselectivity, mild conditions | Enzyme availability, scale limitations |
| Sulfonium ylide method | 65-85% | Stable intermediates, moderate conditions | Multiple steps required |
| Epoxide-based | 58-92% | Direct conversion, good functional group tolerance | Limited substrate scope reported |
Stereoselectivity Comparison
Different methods offer varying levels of stereochemical control:
| Method | Diastereoselectivity (trans:cis) | Enantioselectivity |
|---|---|---|
| Rhodium catalysts (e.g., Rh₂(R-DOSP)₄) | Variable, typically favors trans | High (48-90% ee) |
| Iron porphyrin catalysts | 5.5-13:1 (favors trans) | Moderate |
| Enzyme P411-UA | Typically favors cis | High for cis products |
| Enzyme ApePgb AGW | Variable | Good to excellent for both isomers |
| Sulfonium ylide method | Moderate | Not reported |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula . It is characterized by a cyclopropane ring substituted with an ethyl ester group and a 4-cyanophenyl group.
Scientific Research Applications
- Chemistry this compound serves as a building block in organic synthesis for creating more complex molecules.
- Biology This compound can be employed in studying enzyme-catalyzed reactions and as a probe for biological assays.
- Industry It is used in synthesizing specialty chemicals and materials with specific properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can convert the nitrile group to an amine or other functional groups. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
- Substitution The compound can participate in nucleophilic substitution reactions, particularly at the ester or nitrile groups. Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Potential applications
Cyclopropane compounds have shown potential in improving sleep efficiency and shortening the time it takes to fall asleep for patients with insomnia .
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile and ester groups can participate in hydrogen bonding or other interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 4-cyano group in the target compound offers moderate electron withdrawal compared to stronger EWGs like nitro (NO₂) or trifluoromethyl (CF₃).
- Electron-Donating Groups (EDGs): Analogs with 4-methoxy (OCH₃) or 4-methyl (CH₃) groups display increased electron density on the aromatic ring, which may improve solubility but reduce reactivity in polar reactions .
Steric and Stereochemical Considerations
- Trimethylsilyl/Germyl Derivatives: Compounds like Ethyl 2-(4-methoxyphenyl)-1-(trimethylsilyl)cyclopropane-1-carboxylate incorporate bulky substituents that influence diastereoselectivity (dr = 1:1) and enantiomeric excess (up to 97% ee) . The target compound lacks such groups, relying solely on the cyanophenyl moiety for stereochemical control.
- Diastereomer Formation: Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-1-(phenylethynyl)cyclopropane-1-carboxylate (4n) is synthesized as a single diastereomer (35% yield), highlighting the role of steric hindrance from 2,6-dimethyl groups in controlling selectivity .
Biological Activity
Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane structure and a para-cyanophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₁O₂, and it features:
- A cyclopropane ring,
- An ethyl ester functional group,
- A para-cyanophenyl substituent.
This structural configuration allows for diverse chemical interactions, which may lead to various biological activities.
Biological Activity Overview
Research on this compound has indicated several areas of potential biological activity:
Enzyme Interactions
This compound has been studied for its role in enzyme-catalyzed reactions. Its unique structure may influence enzyme binding affinity and specificity, making it a candidate for further investigation in enzyme inhibition studies.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyclopropanecarboxylic acids have shown effectiveness against various microorganisms, indicating that this compound may also possess similar properties .
Potential Applications in Drug Development
The compound's unique chemical properties suggest potential applications in drug design, particularly as a scaffold for developing new therapeutic agents targeting specific diseases. Its interactions with biological macromolecules could be explored further to elucidate its mechanism of action and therapeutic potential.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. These investigations often include:
- Binding Affinity Studies : Assessing how well the compound binds to target enzymes or receptors.
- In Vitro Activity : Testing the compound against various cell lines to determine cytotoxicity and efficacy.
Case Study: Anticancer Properties
In a study investigating the anticancer properties of related compounds, it was found that cyclopropanecarboxylic acid derivatives could inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation. Such findings suggest that this compound might share similar mechanisms worth exploring .
Data Tables
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and nitrile carbon (δ ~115 ppm). NOESY confirms stereochemistry .
- X-ray Crystallography : Resolves ring conformation (e.g., envelope, half-chair) and dihedral angles between aryl groups (e.g., 76.4°–89.9° for substituted phenyl rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₃NO₂, m/z 215.0946) .
What reaction mechanisms govern the functionalization of this compound?
Advanced Research Question
- Nucleophilic Substitution : The ester group undergoes hydrolysis (acid/base catalysis) to carboxylic acid derivatives .
- Mitsunobu Reactions : Azocarboxylate intermediates (e.g., from hydrazine precursors) facilitate stereospecific substitutions (e.g., alcohol to nitrile conversion) .
- Ring-Opening Reactions : Strain-driven cyclopropane ring opening via [2+2] cycloadditions or radical pathways .
How should researchers resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?
Advanced Research Question
- Reproducibility Checks : Verify catalyst loading (e.g., 5 mol% vs. 10 mol%), solvent purity (anhydrous vs. technical grade), and reaction scale (micro vs. bulk) .
- Kinetic Analysis : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm).
- Computational Modeling : DFT studies predict transition-state energies to rationalize divergent yields .
What are the applications of this compound in medicinal chemistry?
Basic Research Question
- Intermediate for Anticoagulants : Serves as a precursor to dabigatran etexilate mesylate, a thrombin inhibitor .
- Bioisostere Design : The cyclopropane ring mimics peptide bonds or rigidifies flexible scaffolds in drug candidates .
- Enzyme Inhibition Studies : The nitrile group acts as a warhead in covalent inhibitors (e.g., targeting proteases) .
How does cyclopropane ring conformation influence the reactivity of this compound?
Advanced Research Question
- Ring Strain : The cyclopropane’s 60° bond angles increase strain energy (~27 kcal/mol), enhancing susceptibility to ring-opening reactions .
- Conformational Effects : Envelope or half-chair conformations (observed via X-ray) modulate steric interactions with enzymes or receptors .
- Electronic Effects : Hyperconjugation between cyclopropane σ-bonds and the nitrile group polarizes the molecule, affecting nucleophilic attack sites .
What strategies optimize the enantiomeric purity of this compound?
Advanced Research Question
- Chiral Catalysts : Use enantioselective enzymes (e.g., ApePgB AGW) or chiral Lewis acids (e.g., BINOL-derived Cu complexes) .
- Kinetic Resolution : Racemic mixtures can be resolved using chiral stationary phases in HPLC .
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Combine asymmetric catalysis with reversible bond formation to enhance e.e. .
How do solvent and temperature affect the stability of this compound?
Basic Research Question
- Solvent Polarity : Aprotic solvents (e.g., THF) stabilize the ester group, while protic solvents (e.g., MeOH) risk hydrolysis .
- Thermal Stability : Decomposition occurs above 100°C; storage at −20°C in inert atmospheres (N₂/Ar) prolongs shelf life .
What computational methods aid in predicting the reactivity of this compound?
Advanced Research Question
- DFT Calculations : Model transition states for cyclopropanation or ring-opening reactions (e.g., B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions for biocatalytic applications .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing cyano) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
